molecular formula C22H17NO7S B103068 (1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate CAS No. 16517-80-9

(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate

Cat. No.: B103068
CAS No.: 16517-80-9
M. Wt: 439.4 g/mol
InChI Key: JNVVHAUTUNBSEZ-UHFFFAOYSA-N
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Description

(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an anthracene core substituted with amino, hydroxy, and sulphonate groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of anthracene to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups.

    Sulphonation: The next step involves sulphonation to introduce the sulphonate group at the desired position on the anthracene ring.

    Hydroxylation: Hydroxylation is carried out to introduce the hydroxy group.

    Esterification: Finally, esterification with 4-ethoxybenzenesulphonic acid completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of (1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulfonic acid
  • 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid
  • Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate

Uniqueness

(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds.

Properties

CAS No.

16517-80-9

Molecular Formula

C22H17NO7S

Molecular Weight

439.4 g/mol

IUPAC Name

(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate

InChI

InChI=1S/C22H17NO7S/c1-2-29-12-7-9-13(10-8-12)31(27,28)30-17-11-16(24)18-19(20(17)23)22(26)15-6-4-3-5-14(15)21(18)25/h3-11,24H,2,23H2,1H3

InChI Key

JNVVHAUTUNBSEZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

16517-80-9

Origin of Product

United States

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